

Physicochemical properties of 6-Bromo-2-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-2-chloroquinazolin-4-amine

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An In-Depth Technical Guide to the Physicochemical Properties of **6-Bromo-2-chloroquinazolin-4-amine**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **6-Bromo-2-chloroquinazolin-4-amine**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.^{[1][2][3][4]} Understanding the core physicochemical characteristics of **6-Bromo-2-chloroquinazolin-4-amine** is therefore critical for researchers engaged in the synthesis, screening, and development of novel therapeutic agents. This document details the compound's structural attributes, core properties, and presents a series of validated experimental protocols for its characterization. It is designed to serve as a practical resource for scientists in academic and industrial research settings.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry. Its derivatives have been extensively explored due to their diverse and potent biological activities.^{[1][3]} The specific compound, **6-Bromo-2-chloroquinazolin-4-**

amine, incorporates several key structural features that modulate its chemical behavior and potential biological targets: a bromine atom at position 6, a reactive chlorine atom at position 2, and an amine group at position 4. These substitutions create a unique electronic and steric profile, making it a valuable intermediate for synthesizing more complex molecules through reactions like nucleophilic aromatic substitution.[5] This guide provides the foundational physicochemical data and analytical methodologies required to effectively utilize this compound in research and development.

Molecular Structure and Core Properties

The structural integrity and physicochemical profile of a compound are the primary determinants of its behavior in both chemical and biological systems. Below are the key identifiers and properties for **6-Bromo-2-chloroquinazolin-4-amine**.

Figure 1: Chemical Structure of **6-Bromo-2-chloroquinazolin-4-amine**

Table 1: Physicochemical Properties of **6-Bromo-2-chloroquinazolin-4-amine**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ BrClN ₃	[6]
Molecular Weight	258.5 g/mol	[6]
Exact Mass	256.93554 Da	[7]
Appearance	Solid (form may vary by supplier)	[8]
Boiling Point	369.7 °C at 760 mmHg (Predicted)	[7]
Density	1.841 g/cm ³ (Predicted)	[7]
pKa	3.65 ± 0.30 (Predicted)	[7]
LogP (XLogP3)	3.0	[7]
Refractive Index	1.748 (Predicted)	[7]
Vapor Pressure	1.16E-05 mmHg at 25°C (Predicted)	[7]
Hydrogen Bond Donor Count	1	[7]
Hydrogen Bond Acceptor Count	3	[7]
Rotatable Bond Count	0	[7]
Storage Conditions	2–8 °C under inert gas (Nitrogen or Argon)	[6][7]
CAS Number	111218-89-4	[6][7][9]

Note: Many of the listed values are computationally predicted and should be confirmed experimentally for critical applications.

Synthesis and Purification Workflow

The synthesis of quinazoline derivatives often begins with substituted anthranilic acids.[1][10] A plausible and efficient pathway for synthesizing **6-Bromo-2-chloroquinazolin-4-amine**

involves the cyclization of 5-bromoanthranilonitrile with a chlorinating agent, followed by amination. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

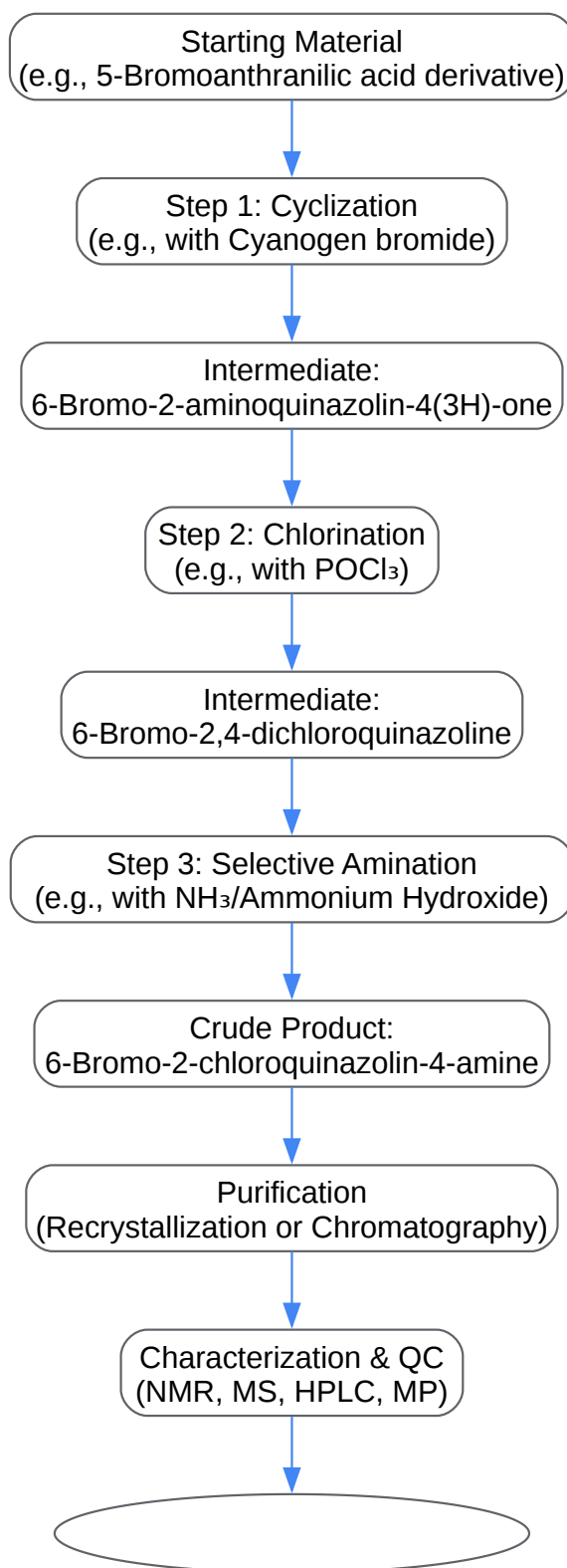


Figure 2: General Synthesis & Purification Workflow

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Figure 2: General Synthesis & Purification Workflow

Protocol 3.1: Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility.

Rationale: This method effectively removes impurities that have different solubility profiles from the target compound in a chosen solvent system. The process of slow crystal formation typically excludes foreign molecules from the growing crystal lattice.

Step-by-Step Methodology:

- **Solvent Selection:** Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.
- **Dissolution:** Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.
- **Hot Filtration (if necessary):** If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.
- **Drying:** Dry the crystals under vacuum to remove residual solvent. The melting point of the dried crystals should be determined and compared to the initial crude product to assess purity.^{[1][11]}

Physicochemical Characterization: Experimental Protocols

Accurate characterization is essential to confirm the identity, purity, and properties of the synthesized compound. The following are standard protocols for the analysis of **6-Bromo-2-chloroquinazolin-4-amine**.

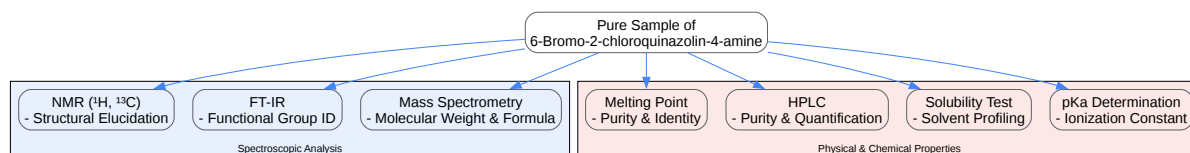


Figure 3: Comprehensive Characterization Workflow

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Figure 3: Comprehensive Characterization Workflow

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ^1H and ^{13}C NMR are powerful, non-destructive techniques used to determine the precise molecular structure by mapping the carbon and hydrogen framework. Chemical shifts, coupling constants, and integration values provide definitive evidence of the compound's identity.[2]

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a clean NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
- **^1H NMR Acquisition:** Acquire the proton spectrum. Key expected signals would include distinct aromatic protons on the quinazoline ring and a signal for the C4-amine protons.

- ^{13}C NMR Acquisition: Acquire the carbon spectrum. This will show signals for each unique carbon atom in the molecule, including the halogen-substituted carbons.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: Integrate the ^1H NMR signals to determine proton ratios. Analyze chemical shifts (ppm) and coupling patterns (J-coupling) to assign signals to specific atoms in the structure.

Protocol 4.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Step-by-Step Methodology:

- Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or as a thin film on a salt plate (for liquids/oils), or using an Attenuated Total Reflectance (ATR) accessory.[\[11\]](#)
- Background Scan: Perform a background scan of the empty sample holder or pure KBr to subtract atmospheric and instrumental interferences.
- Sample Scan: Scan the prepared sample over the typical range of $4000\text{--}400\text{ cm}^{-1}$.
- Spectral Analysis: Identify characteristic absorption bands. For **6-Bromo-2-chloroquinazolin-4-amine**, key peaks would include N-H stretching for the amine group ($\sim 3300\text{--}3500\text{ cm}^{-1}$), C=N and C=C stretching in the aromatic system ($\sim 1500\text{--}1650\text{ cm}^{-1}$), and C-Br/C-Cl stretches in the fingerprint region.[\[12\]](#)

Protocol 4.3: Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-

resolution MS can confirm the molecular formula. The isotopic pattern is particularly informative for compounds containing bromine and chlorine.^{[1][2]}

Step-by-Step Methodology:

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).^[1]
- **Ionization:** Ionize the sample in the source (e.g., ESI+ to observe $[M+H]^+$).
- **Mass Analysis:** Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions to generate a mass spectrum.
- **Data Analysis:** Identify the molecular ion peak $[M]^+$ or pseudomolecular ion peak $[M+H]^+$. Critically, look for the characteristic isotopic pattern of a compound containing one bromine atom ($^{19}\text{Br}/^{81}\text{Br}$, ~1:1 ratio) and one chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$, ~3:1 ratio). This unique pattern provides strong evidence for the presence of both halogens.

Protocol 4.4: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for determining the purity of a compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis.
- **Method Development:** Select a suitable column (e.g., C18 reverse-phase) and mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid).

- **Analysis:** Inject a small volume (e.g., 5-10 μL) of the sample solution into the HPLC system.
- **Detection:** Monitor the column eluent using a UV detector at a wavelength where the compound has strong absorbance (determined by UV-Vis spectroscopy).
- **Data Analysis:** Analyze the resulting chromatogram. A pure compound should ideally show a single, sharp peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Chemical Reactivity and Stability

The reactivity of **6-Bromo-2-chloroquinazolin-4-amine** is primarily dictated by the electrophilic nature of the quinazoline ring, enhanced by the electron-withdrawing halogen substituents.

- **C2-Position:** The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$). This makes it a versatile handle for introducing a wide variety of substituents (e.g., amines, alcohols, thiols) to build molecular diversity.[5]
- **C4-Amine:** The primary amine at the C4 position can act as a nucleophile or be functionalized further, for example, through acylation or alkylation.
- **Stability:** The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[6][7] It is likely sensitive to strong acids, bases, and oxidizing agents. Long-term stability studies are recommended for drug development applications.

Conclusion

6-Bromo-2-chloroquinazolin-4-amine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its physicochemical properties, including its molecular weight, predicted pKa and LogP, and key reactive sites, provide a solid foundation for its use in medicinal chemistry. The experimental protocols detailed in this guide offer a systematic approach to verify its identity, purity, and characteristics, ensuring the generation of reliable and reproducible data in a research setting. Adherence to these standardized methods is crucial for advancing the discovery and development of next-generation quinazoline-based therapeutics.

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- To cite this document: BenchChem. [Physicochemical properties of 6-Bromo-2-chloroquinazolin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051272#physicochemical-properties-of-6-bromo-2-chloroquinazolin-4-amine]

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